4-Bromo-3-chloro-5-methylbenzoic acid
CAS No.: 1416352-15-2
Cat. No.: VC2566449
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416352-15-2 |
|---|---|
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
| IUPAC Name | 4-bromo-3-chloro-5-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | LYNHENCALWCBLJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Br)Cl)C(=O)O |
| Canonical SMILES | CC1=CC(=CC(=C1Br)Cl)C(=O)O |
Introduction
Structural Characteristics and Basic Properties
4-Bromo-3-chloro-5-methylbenzoic acid is a substituted benzoic acid characterized by three functional groups attached to the benzene ring: a bromine atom at position 4, a chlorine atom at position 3, and a methyl group at position 5. This specific arrangement of substituents contributes to its unique chemical behavior and reactivity.
Identification and Physical Properties
The compound is formally identified by the following characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-3-chloro-5-methylbenzoic acid |
| CAS Registry Number | 1416352-15-2 |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| InChI | InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
| InChI Key | LYNHENCALWCBLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1Br)Cl)C(=O)O |
The physical state of 4-Bromo-3-chloro-5-methylbenzoic acid is typically a crystalline solid at room temperature. Its precise melting point, solubility parameters, and other physical properties have been characterized to facilitate its use in laboratory and industrial settings.
Structural Features and Electronic Properties
The presence of both electron-withdrawing groups (bromine and chlorine) and the electron-donating methyl group creates an interesting electronic distribution within the molecule. This electronic arrangement influences its acidity, with the carboxylic acid group exhibiting stronger acidic properties than unsubstituted benzoic acid due to the electron-withdrawing effects of the halogen substituents.
The specific positioning of substituents also creates a unique steric environment that affects how the molecule interacts with other chemical entities, particularly in reaction contexts where stereochemical considerations are important.
Synthesis and Preparation Methods
The preparation of 4-Bromo-3-chloro-5-methylbenzoic acid typically involves selective halogenation of appropriately substituted precursors. Several synthetic routes have been developed to achieve the desired substitution pattern efficiently.
Laboratory Synthesis Approaches
One common synthetic approach involves selective halogenation of 3-methylbenzoic acid. This process typically proceeds in multiple steps:
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Bromination: Introduction of the bromine atom at position 4 using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃)
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Chlorination: Addition of the chlorine atom at position 3 using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃)
The regioselectivity of these halogenation reactions can be controlled through careful selection of reaction conditions, catalysts, and directing groups. The methyl group present in the starting material serves as a directing group that influences the position of halogenation.
Industrial Production Methods
In industrial settings, the synthesis may be optimized for larger scale production through:
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Continuous flow processes: Allowing for better control of reaction parameters and increased safety when handling hazardous halogenating agents
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Alternative halogenating agents: Using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) as milder alternatives to elemental halogens
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Advanced purification techniques: Including recrystallization, column chromatography, or distillation methods to ensure high purity of the final product
While specific industrial manufacturing details are often proprietary, these general approaches represent common strategies employed in the production of halogenated benzoic acid derivatives.
Chemical Reactivity Profile
The chemical behavior of 4-Bromo-3-chloro-5-methylbenzoic acid is influenced by its functional groups, each contributing distinct reactivity characteristics to the molecule.
Carboxylic Acid Functionality
As a carboxylic acid, this compound undergoes typical reactions associated with this functional group:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form the corresponding esters
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Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid
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Reduction: Transformation to the corresponding alcohol or aldehyde using appropriate reducing agents
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Decarboxylation: Loss of carbon dioxide under specific conditions to form the decarboxylated product
Halogen Substituent Reactivity
The bromine and chlorine substituents on the aromatic ring serve as potential sites for various transformations:
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Nucleophilic aromatic substitution: Replacement of halogens with nucleophiles, facilitated by the electron-withdrawing carboxylic acid group
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Metal-catalyzed coupling reactions: Participation in cross-coupling reactions such as Suzuki, Negishi, or Sonogashira couplings
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Metal-halogen exchange: Reaction with strong bases or organometallic reagents to form organometallic intermediates
The bromine atom, being more reactive toward nucleophilic substitution than chlorine, often displays preferential reactivity in these transformations. This differential reactivity can be exploited for selective functionalization.
Methyl Group Transformations
The methyl substituent provides additional opportunities for functionalization:
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Oxidation: Conversion to formyl or carboxylic acid groups using strong oxidants
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Radical halogenation: Substitution of hydrogen atoms with halogens through radical processes
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Deprotonation: Formation of benzylic anions with strong bases that can undergo further reactions
This multifunctional reactivity profile makes 4-Bromo-3-chloro-5-methylbenzoic acid a versatile building block in organic synthesis, enabling access to more complex molecular structures.
Applications in Scientific Research
The unique structural features and reactivity profile of 4-Bromo-3-chloro-5-methylbenzoic acid make it valuable in various research contexts.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as:
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Building block: Providing a functionalized platform for constructing more complex molecules
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Intermediate: Serving as a key intermediate in multi-step synthetic routes to natural products or pharmaceutical compounds
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Functional group manipulation model: Demonstrating selective reactivity in the presence of multiple functional groups
The differing reactivity of the halogen substituents (bromine versus chlorine) enables selective transformations, making it a useful substrate for developing novel synthetic methodologies.
Medicinal Chemistry and Drug Development
In medicinal chemistry research, 4-Bromo-3-chloro-5-methylbenzoic acid has potential applications as:
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Pharmacophore component: Contributing to the bioactive structure of potential drug candidates
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Fragment for structure-activity relationship studies: Allowing systematic investigation of how structural modifications affect biological activity
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Precursor for bioactive molecules: Serving as a starting material for synthesizing compounds with therapeutic potential
While specific therapeutic applications are still being investigated, the compound's structural features align with patterns found in various bioactive molecules.
Materials Science Applications
In materials science, halogenated benzoic acids like this compound can contribute to:
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Polymer development: Serving as monomers or modifiers in polymer synthesis
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Surface modification: Providing functional handles for attachment to various substrates
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Supramolecular assembly: Participating in hydrogen bonding networks due to the carboxylic acid functionality
These applications highlight the compound's versatility beyond traditional organic synthesis.
Comparison with Structurally Related Compounds
Understanding the relationships between 4-Bromo-3-chloro-5-methylbenzoic acid and similar compounds helps contextualize its unique properties and potential applications.
Structural Analogs
Several structural analogs differ from 4-Bromo-3-chloro-5-methylbenzoic acid by the presence, absence, or positioning of specific substituents:
| Compound | Structural Differences | Comparative Reactivity |
|---|---|---|
| 4-Bromo-3-methylbenzoic acid | Lacks chlorine at position 3 | Reduced electron-withdrawing effect, altered reactivity profile |
| 3-Chloro-5-methylbenzoic acid | Lacks bromine at position 4 | Different electrophilic substitution patterns, altered coupling reaction potential |
| 4-Bromo-3-chloro-5-methylbenzaldehyde | Contains aldehyde instead of carboxylic acid | Different oxidation state, altered reactivity of the carbonyl group |
| 4-Bromo-3-methyl-5-(chlorosulfonyl)benzoic acid | Contains chlorosulfonyl group instead of chlorine | Enhanced reactivity for certain transformations, different application profile |
These structural relationships provide valuable insights into how specific substitution patterns influence chemical properties and biological activities .
Functional Group Variations
Beyond structural analogs, compounds with different functional groups can be compared:
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Ester derivatives: Such as methyl 4-bromo-3-chloro-5-methylbenzoate, which exhibits different solubility properties and reduced hydrogen bonding capacity
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Amide derivatives: Featuring altered hydrogen bonding patterns and metabolic stability
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Reduced derivatives: Including corresponding alcohols or aldehydes with distinct reactivity profiles
These comparisons help establish structure-property relationships that guide the design of new compounds for specific applications.
Analytical Methods for Identification and Characterization
Proper identification and characterization of 4-Bromo-3-chloro-5-methylbenzoic acid are essential for research and quality control purposes.
Spectroscopic Methods
Several spectroscopic techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR reveals characteristic aromatic signals (typically between 7-8 ppm) and the methyl group signal (approximately 2.4 ppm)
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¹³C NMR provides information about the carbon framework and functional groups
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Infrared (IR) Spectroscopy:
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Reveals characteristic carbonyl stretching (around 1700 cm⁻¹)
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O-H stretching of the carboxylic acid (broad band around 3000-2500 cm⁻¹)
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C-Br and C-Cl stretching vibrations in the fingerprint region
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Mass Spectrometry (MS):
Chromatographic Methods
For purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC):
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Typically using reverse-phase conditions
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UV detection at appropriate wavelengths
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Gas Chromatography (GC):
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Often requiring derivatization (e.g., methylation) of the carboxylic acid group
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Mass spectrometric detection for enhanced sensitivity and selectivity
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These analytical methods ensure proper identification and purity assessment, which are crucial for research applications.
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